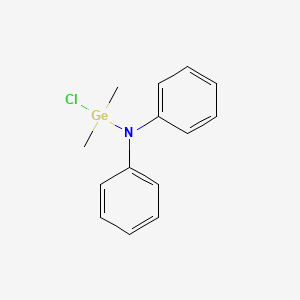
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The compound’s unique structure, which includes a chlorine atom, two methyl groups, and two phenyl groups attached to a germanium atom, makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine typically involves the reaction of germanium tetrachloride with diphenylmagnesium and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:
GeCl4+2Ph2Mg+2Me2Mg→Ge(Ph2Me2Cl)+2MgCl2
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
化学反応の分析
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology: Organogermanium compounds have been investigated for their potential biological activities, including anti-cancer and immunomodulatory effects.
Medicine: Some organogermanium compounds are explored for their therapeutic potential, although more research is needed to fully understand their mechanisms of action.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical devices, due to the unique properties of germanium.
作用機序
The mechanism by which 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its organogermanium core. The pathways involved may include modulation of oxidative stress and immune responses.
類似化合物との比較
1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine can be compared with other organogermanium compounds, such as:
Tetramethylgermane: Lacks the phenyl groups and chlorine atom, leading to different chemical properties and reactivity.
Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom, making it more hydrophobic and less reactive in substitution reactions.
Dimethylgermanium dichloride: Contains two chlorine atoms and two methyl groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balanced structure, which provides a combination of stability and reactivity, making it suitable for various applications.
特性
CAS番号 |
918897-65-1 |
|---|---|
分子式 |
C14H16ClGeN |
分子量 |
306.36 g/mol |
IUPAC名 |
N-[chloro(dimethyl)germyl]-N-phenylaniline |
InChI |
InChI=1S/C14H16ClGeN/c1-16(2,15)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
CZZOSCCOSUWAET-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)
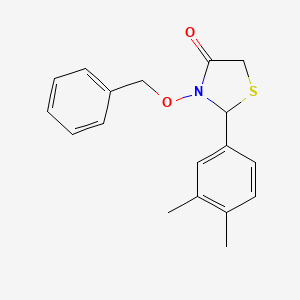
![8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B12615904.png)

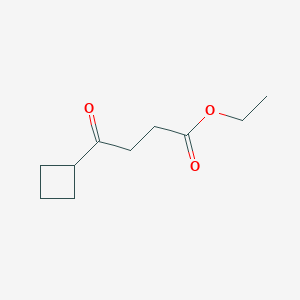
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
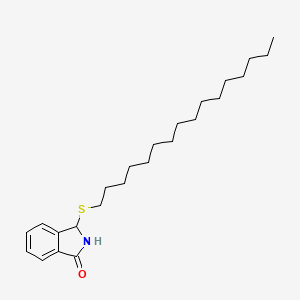
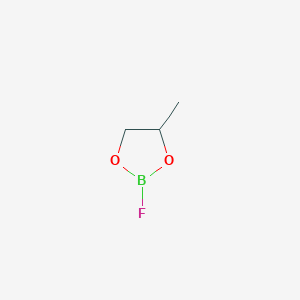
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
